5-(3-Methoxyphenyl)-1,3-oxazole
Description
Significance of 1,3-Oxazole Heterocycles in Contemporary Chemical Research
1,3-Oxazole derivatives are of paramount importance in medicinal chemistry and materials science. numberanalytics.comigi-global.com They are integral components of numerous natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. thepharmajournal.comnih.gov The oxazole (B20620) scaffold's planarity and ability to participate in various chemical reactions make it an attractive core for designing novel therapeutic agents and functional materials. tandfonline.com For instance, oxazole-containing compounds have been investigated as tyrosine kinase inhibitors, and some have shown potential in applications like electrophotographic photoreceptors. thepharmajournal.com
Historical Trajectory and Evolution of Oxazole Chemistry
The history of oxazole chemistry dates back to 1876 with the synthesis of 2-methyl oxazole. tandfonline.com However, the parent compound, oxazole, was first prepared in 1947. chemmethod.comtaylorandfrancis.com A significant milestone in oxazole synthesis was the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.org Another classical method is the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde. wikipedia.org The development of new synthetic methodologies, such as the van Leusen oxazole synthesis, has further expanded the accessibility and diversity of oxazole derivatives. nih.gov
Fundamental Electronic Structure and Aromaticity of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is an aromatic system. igi-global.com The atoms in the ring are sp2 hybridized and planar. tandfonline.com The aromaticity arises from the delocalization of six π-electrons: one from each of the three carbon atoms, one from the nitrogen atom, and a lone pair from the oxygen atom, which resides in a p-orbital perpendicular to the ring plane. tandfonline.comreddit.com This delocalization of electrons contributes to the stability of the oxazole ring. numberanalytics.com However, due to the high electronegativity of the oxygen atom, the electron delocalization is not as effective as in some other aromatic heterocycles, making oxazoles less aromatic than the analogous thiazoles. tandfonline.comresearchgate.net The parent oxazole is a weak base. wikipedia.org
Structural Classification and General Relevance of Aryl-Substituted 1,3-Oxazoles
Aryl-substituted 1,3-oxazoles are a significant class of compounds where one or more of the carbon atoms of the oxazole ring are attached to an aryl group. thepharmajournal.comnumberanalytics.com These compounds are of particular interest due to their prevalence in medicinally relevant molecules and natural products. nih.gov The electronic and steric properties of the aryl substituents can significantly influence the biological activity and physical properties of the oxazole derivative. nih.gov The substitution pattern on the oxazole ring is crucial in determining the compound's biological activities. chemmethod.comnih.gov
Specific Research Focus on 5-(3-Methoxyphenyl)-1,3-Oxazole
Positional Isomerism and Substituent Effects on Oxazole Properties
The position of substituents on the oxazole ring significantly impacts its chemical reactivity and biological properties. The oxazole ring has three potential sites for substitution: C2, C4, and C5. thepharmajournal.com The acidity of the ring protons decreases in the order C2 > C5 > C4. thepharmajournal.com Electrophilic substitution generally occurs at the C5 position, especially when the ring is activated by electron-donating groups. thepharmajournal.com The nature and position of substituents, such as an aryl group, can modulate the electronic distribution within the ring, affecting its reactivity and interactions with biological targets. researchgate.net
Structure
3D Structure
Properties
CAS No. |
1011-51-4; 848608-55-9 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.187 |
IUPAC Name |
5-(3-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(5-9)10-6-11-7-13-10/h2-7H,1H3 |
InChI Key |
FNLMSLDMHJZTKS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CN=CO2 |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 3 Methoxyphenyl 1,3 Oxazole and Its Analogs
Classical Approaches to 1,3-Oxazole Ring Formation
The foundational methods for constructing the 1,3-oxazole ring have been known for over a century and continue to be relevant in organic synthesis. These classical routes provide reliable access to a range of oxazole (B20620) derivatives.
Overview of Historical Synthetic Routes
The first synthesis of an oxazole derivative was recorded in the late 19th century. tandfonline.com Since then, several key methodologies have emerged as the cornerstones of oxazole synthesis. These historical routes, including the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, laid the groundwork for the development of more advanced and versatile methods. nih.govnumberanalytics.comslideshare.net These early methods are particularly noted for their utility in preparing 2,5-disubstituted oxazoles. wikipedia.org
Robinson-Gabriel Synthesis and Its Adaptations
The Robinson-Gabriel synthesis, first described in 1909 and 1910, is a fundamental method for forming the oxazole ring. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically in the presence of a cyclodehydrating agent such as sulfuric acid or phosphorus pentachloride. thepharmajournal.comwikipedia.orgcutm.ac.inijpsonline.com
The general scheme for the Robinson-Gabriel synthesis is as follows: Starting Material: 2-Acylamino-ketone Key Transformation: Intramolecular cyclodehydration Product: Substituted 1,3-oxazole
Adaptations of this method have been developed to improve yields and expand the substrate scope. For instance, the use of trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent has been reported. wikipedia.org Furthermore, a one-pot synthesis combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration has been developed. wikipedia.org A notable extension involves a tandem Ugi multicomponent reaction followed by a Robinson-Gabriel cyclization to produce highly substituted oxazoles. nih.gov
Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com This method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. slideshare.netwikipedia.orgcutm.ac.inyoutube.com The reactants are typically used in equimolar amounts, and both often contain aromatic groups. wikipedia.org
The reaction proceeds by dissolving the reactants in a solvent like dry ether and bubbling dry hydrogen chloride gas through the solution. wikipedia.org The resulting oxazole precipitates as a hydrochloride salt, which can then be neutralized. wikipedia.org While primarily used for aromatic substrates, some instances of using aliphatic compounds have been reported. wikipedia.org This dehydration reaction can occur under mild conditions. wikipedia.org
An example of the Fischer oxazole synthesis is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to yield 2,5-diphenyl-oxazole. cutm.ac.in
Van Leusen Oxazole Synthesis for 5-Substituted Oxazoles
First reported in 1972 by van Leusen and coworkers, the Van Leusen oxazole synthesis is a highly versatile and widely used method for preparing 5-substituted oxazoles. nih.govijpsonline.commdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. ijpsonline.comorganic-chemistry.orgnrochemistry.com The reaction is known for its mild conditions, operational simplicity, and broad substrate scope. nih.govmdpi.com
The Van Leusen reaction is not limited to oxazole synthesis; it can also be used to produce nitriles from ketones and imidazoles from imines. nrochemistry.comwikipedia.org
The mechanism of the Van Leusen oxazole synthesis is a [3+2] cycloaddition. nih.govmdpi.comnih.gov The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base. organic-chemistry.orgwikipedia.org The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. organic-chemistry.org This is followed by an intramolecular 5-endo-dig cyclization, forming a 5-membered ring intermediate. wikipedia.org Subsequent elimination of the tosyl group, which is a good leaving group, leads to the formation of the aromatic oxazole ring. organic-chemistry.orgwikipedia.org
The scope of TosMIC-based cycloadditions is broad, allowing for the synthesis of a wide variety of substituted oxazoles. mdpi.com The reaction is tolerant of a diverse range of functional groups on the aldehyde starting material. mdpi.com
The Van Leusen oxazole synthesis is particularly well-suited for the preparation of 5-aryl-substituted oxazoles. Aromatic aldehydes react readily with TosMIC under basic conditions, often using potassium carbonate in methanol (B129727), to afford the corresponding 5-aryloxazoles in good yields. mdpi.comvarsal.com This method has been employed in the synthesis of various complex molecules and intermediates for pharmaceuticals. nih.govvarsal.com
Microwave-assisted Van Leusen synthesis has been reported to produce 5-aryl-1,3-oxazoles with high efficiency and yield. nih.govmdpi.com The use of ionic liquids as the solvent has also been explored, allowing for the one-pot synthesis of 4,5-disubstituted oxazoles and the recycling of the solvent. organic-chemistry.org
Modern and Efficient Synthetic Strategies
Modern organic synthesis prioritizes efficiency, selectivity, and sustainability. For the construction of complex molecules like 5-(3-Methoxyphenyl)-1,3-oxazole, this has led to the development of sophisticated methodologies that offer high yields and atom economy while minimizing waste. These strategies often involve catalytic processes that enable the direct formation of key bonds under mild conditions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern synthetic chemistry for their reliability and broad functional group tolerance, providing powerful tools for creating aryl-oxazole linkages.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds. libretexts.orgorganic-chemistry.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com This method is highly versatile due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups. researchgate.net
For the synthesis of 5-aryl oxazoles, a common strategy involves coupling a 5-halo-oxazole with an appropriate arylboronic acid. To synthesize the target compound, 5-bromo-1,3-oxazole would be reacted with (3-methoxyphenyl)boronic acid. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com Researchers have successfully used this method to create various bis- and tris-oxazole derivatives, demonstrating its robustness for building complex molecules. nih.govsemanticscholar.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature | Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | Good | researchgate.net |
| PdCl₂(PPh₃)₂ | K₂CO₃ (aq) | Dioxane | Room Temp - 90°C | Moderate to Excellent | clockss.orgrug.nl |
| Pd(OAc)₂/PCy₃ | K₃PO₄ | DME (aq) | 100°C | Good | researchgate.netijpsonline.com |
This table presents generalized conditions. Optimal conditions vary based on specific substrates.
As an alternative to classical cross-coupling reactions, direct C-H arylation has emerged as a more atom-economical and step-efficient strategy. This approach avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organoboron or organotin reagent), directly creating a bond between a C-H bond and an aryl halide. beilstein-journals.org
For the synthesis of this compound, this would involve the direct coupling of unsubstituted oxazole with an aryl halide like 3-bromoanisole. Crucially, the regioselectivity of the arylation on the oxazole ring can be controlled. Research has shown that the C-5 position of the oxazole ring can be selectively arylated with high precision. nih.gov The choice of solvent and phosphine (B1218219) ligand is critical for directing the reaction to the desired position. C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents with different ligands. nih.govgalchimia.comcapes.gov.br This method represents a significant advancement for the streamlined synthesis of biologically active 5-aryloxazoles. nih.gov
Table 2: Regioselective Direct Arylation of Oxazole
| Position | Catalyst System | Solvent | Key Additive | Regioselectivity (C5:C2) | Reference |
| C-5 | Pd(OAc)₂ / CataCXium A | DMA | Pivalic Acid | >100:1 | galchimia.com |
| C-5 | Pd(OAc)₂ (phosphine-free) | NMP | KOAc | High | researchgate.net |
| C-2 | Pd(OAc)₂ / RuPhos | Toluene | Cs₂CO₃ | 1:>100 | galchimia.comdntb.gov.ua |
This table illustrates how reaction conditions dictate the site of arylation on the oxazole ring.
Multi-Component Reactions (MCRs) for Oxazole Scaffolds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. researchgate.net These reactions are prized for their convergence, atom economy, and ability to rapidly generate molecular complexity from simple precursors. wpmucdn.com
A classic and powerful MCR for oxazole synthesis is the van Leusen oxazole synthesis. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. nih.govsemanticscholar.org The reaction proceeds through a [3+2] cycloaddition mechanism to form the 5-substituted oxazole ring. nih.gov To synthesize this compound using this method, 3-methoxybenzaldehyde (B106831) would be the aldehyde component.
Modern MCRs are designed to be highly convergent and regioselective, allowing for the precise construction of complex, polysubstituted oxazoles. nih.govresearchgate.net For instance, protocols have been developed for the regioselective synthesis of 2,4,5-trisubstituted oxazoles in a single step from readily available starting materials like ynamides, N-iodosuccinimide (NIS), and various nitriles. nih.gov These methods are often robust and can be scaled up, highlighting their practical utility. nih.gov The Ugi-Zhu three-component reaction is another powerful strategy that uses amines, aldehydes, and α-isocyanoacetamides to assemble 5-aminooxazoles, which can be further functionalized. researchgate.net These convergent approaches are invaluable for creating libraries of diverse oxazole derivatives for screening purposes.
Green Chemistry Approaches in 1,3-Oxazole Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.comabap.co.in In oxazole synthesis, this has translated into the adoption of alternative energy sources, reusable catalysts, and environmentally benign solvents. ijpsonline.comijpsonline.com
Techniques such as microwave irradiation and ultrasonication have been successfully applied to the synthesis of oxazoles. ijpsonline.com Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. abap.co.innih.gov For example, Suzuki couplings and other cyclization reactions have been efficiently carried out under microwave conditions. ijpsonline.com Similarly, ultrasound irradiation promotes reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, often leading to shorter reaction times and higher yields, sometimes even in the absence of a catalyst. ijpsonline.compreprints.org
The use of green catalysts, such as magnetically recoverable iron oxide nanoparticles (Fe₃O₄ MNPs), has also been reported for the synthesis of functionalized oxazoles. nih.gov These catalysts can be easily separated from the reaction mixture using a magnet and reused, minimizing waste and cost. Furthermore, performing reactions in green solvents like ionic liquids or even water, or under solvent-free conditions, further aligns these synthetic strategies with the goals of sustainability. ijpsonline.comresearchgate.net
Table 3: Comparison of Conventional vs. Green Synthesis Methods
| Method | Energy Source | Reaction Time | Solvents | Key Advantages | Reference |
| Conventional | Oil Bath / Heating Mantle | Hours to Days | Often toxic/volatile (e.g., Toluene, DMF) | Established procedures | researchgate.net |
| Microwave-Assisted | Microwaves | Minutes to Hours | Minimal or green solvents | Rapid heating, higher yields, improved selectivity | ijpsonline.comabap.co.innih.gov |
| Ultrasound-Assisted | High-frequency sound waves | Minutes to Hours | Often aqueous or solvent-free | Shorter times, high yields, mild conditions | ijpsonline.compreprints.org |
| Green Catalysis | Conventional or alternative | Varies | Varies | Catalyst reusability, reduced waste | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. This technique utilizes microwave irradiation to directly heat the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. nih.govresearchgate.net
In the context of oxazole synthesis, microwave irradiation has been successfully employed in various reaction types. For instance, a two-component cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) can be effectively promoted by microwave heating. acs.org In one study, the reaction between an aldehyde and TosMIC in the presence of potassium phosphate (B84403) as a base and isopropanol (B130326) as the solvent under microwave irradiation at 65 °C afforded the corresponding 5-substituted oxazole in high yield (96%) in just 8 minutes. acs.org This highlights the significant rate enhancement achievable with microwave assistance. The choice of base and its stoichiometry were found to be crucial in selectively obtaining either the oxazole or a diastereoselective oxazoline (B21484) intermediate. acs.org
The synthesis of 2,5-disubstituted oxazoles has also been achieved via microwave-assisted Suzuki coupling reactions. ijpsonline.com Furthermore, the synthesis of 2-substituted 5-(3-indolyl)oxazoles has been developed under microwave irradiation, demonstrating the versatility of this technique for creating complex oxazole structures. researchgate.net
Table 1: Microwave-Assisted Synthesis of Oxazole Derivatives
| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl aldehyde, TosMIC | K3PO4 | Isopropanol | 65 °C, 350 W, 8 min | 5-Aryl oxazole | 96 | acs.org |
| p-Bromo phenyl ethanone, Acetamide | Bis(triphenylphosphine)palladium, Chloride, Potassium | DMF | Microwave | 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole | Good | ijpsonline.com |
| Isoniazid, Aromatic aldehyde | - | DMF | 300 W, 3 min | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | - | nih.gov |
| Aminoguanidine bicarbonate, Carboxylic acids | HCl | - | 180 °C, 3 h | 5-Substituted 3-amino-1,2,4-triazoles | - | mdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Ultrasound-Assisted Protocols
Ultrasound irradiation has been recognized as another green and efficient method for promoting organic reactions. The application of ultrasonic waves can lead to the formation, growth, and collapse of cavitation bubbles, generating localized high temperatures and pressures that accelerate chemical transformations. researchgate.net This technique often results in shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.netnih.gov
In the synthesis of related heterocyclic systems, ultrasound has been shown to be highly effective. For example, a one-pot, two-step protocol for the synthesis of novel sulfonamide-isoxazoline hybrids utilized ultrasound activation for the in-situ conversion of aldehydes to nitrile oxides, which then underwent 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov This method offered good to excellent yields and significantly shorter reaction times (15–20 minutes under sonication versus 6–10 hours under stirring). researchgate.net Similarly, the synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide was efficiently achieved in 81–93% yields under ultrasound irradiation. researchgate.net These examples underscore the potential of ultrasound-assisted protocols for the synthesis of this compound and its analogs, offering a pathway to more sustainable and efficient chemical processes.
Utilization of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents that have gained significant attention as green alternatives to traditional volatile organic compounds. tue.nltue.nlcapes.gov.br ILs are salts with melting points below 100 °C, composed of organic cations and organic or inorganic anions, while DESs are mixtures of hydrogen bond donors and acceptors with a melting point significantly lower than that of the individual components. tue.nltue.nlcapes.gov.brnih.gov Both offer advantages such as low vapor pressure, high thermal stability, and tunable properties. tue.nlnih.gov
The use of ionic liquids has been explored in the synthesis of oxazoles. For instance, an improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids has been reported to produce 4,5-disubstituted oxazoles in high yields. organic-chemistry.org A key advantage of this system is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant loss in product yield. organic-chemistry.org
Deep eutectic solvents, often prepared from readily available and inexpensive components, also show promise as reaction media for heterocyclic synthesis. tue.nldocumentsdelivered.com While specific applications to this compound are not extensively documented, the principles of their use in promoting organic reactions suggest their potential applicability. The ability to fine-tune the properties of both ILs and DESs by altering their constituent ions or components makes them highly versatile for optimizing reaction conditions. tue.nltue.nl
Catalyst-Free and Recyclable Catalyst Systems
The development of catalyst-free reactions and the use of recyclable catalysts are central to the principles of green chemistry, aiming to reduce waste and improve the economic and environmental viability of chemical processes. nih.govrsc.org
Catalyst-free synthetic methods for heterocyclic compounds often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of green solvents like water or ethanol (B145695). nih.gov For example, an efficient, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been described that proceeds without a catalyst in water and ethanol at room temperature. nih.gov While direct catalyst-free synthesis of this compound is not prominently reported, the exploration of such conditions is a promising area of research.
Recyclable catalysts offer a significant advantage by allowing for their recovery and reuse over multiple reaction cycles, reducing both cost and environmental impact. researchgate.net An example of a recyclable catalytic system is the use of a metal-free tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) catalyst for the cationic ring-opening polymerization of glycidol. rsc.org This homogeneous catalyst could be recovered and reused through a simple decantation process. rsc.org In the context of oxazole synthesis, the development of robust and easily recyclable catalysts, potentially supported on solid matrices or exhibiting properties that facilitate separation, is a key objective.
Directed Synthesis of this compound
The directed synthesis of a specific isomer like this compound requires regioselective control over the formation of the oxazole ring. One of the classic and versatile methods for oxazole synthesis is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpdd.org
To synthesize this compound specifically, 3-methoxybenzaldehyde would be the required aldehyde precursor. The reaction with TosMIC, typically in the presence of a base such as potassium carbonate, in a suitable solvent like methanol or dimethoxyethane, would lead to the formation of the desired this compound. ijpdd.org The mechanism involves the initial formation of a vinyl isocyanide intermediate, which then undergoes cyclization to form the oxazole ring.
Synthetic Routes to this compound Derivatives
The functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. This can be achieved by introducing additional functional groups onto the core structure.
Introduction of Additional Functional Groups (e.g., sulfonyl, carboxylate)
The introduction of sulfonyl and carboxylate groups can significantly alter the physicochemical and biological properties of the parent molecule.
Sulfonyl Derivatives: The synthesis of oxazole derivatives bearing a sulfonyl group can be achieved through various strategies. One approach involves the use of starting materials that already contain a sulfonyl moiety. For example, the synthesis of novel sulfonamide-isoxazoline hybrids has been accomplished via a one-pot, two-step protocol involving the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkenes bearing a sulfonamide group. researchgate.netnih.gov A similar strategy could be envisioned for the synthesis of sulfonyl-functionalized 5-(3-methoxyphenyl)-1,3-oxazoles.
Carboxylate Derivatives: The introduction of a carboxylate group can be accomplished by using starting materials containing an ester or carboxylic acid functionality. For instance, ethyl oxazole-4-carboxylate is a known intermediate in oxazole synthesis. clockss.org A five-step synthetic route to 1,3,4-oxadiazole (B1194373) derivatives starting from 4-chlorobenzoic acid involves its conversion to the corresponding ethyl ester and subsequent elaboration into the heterocyclic ring. nih.gov This highlights a potential pathway where a carboxylate group, initially protected as an ester, can be carried through a synthetic sequence and later hydrolyzed to the free carboxylic acid if desired. The synthesis of 2,4,5-trisubstituted oxazoles has also been reported starting from α-methylene ketones, with one example being the preparation of (5-methyl-2-phenyloxazol-4-yl)ethanol from the corresponding ethyl acetate (B1210297) derivative. thieme-connect.de This demonstrates the feasibility of incorporating and manipulating carboxylate functionalities within the oxazole framework.
Functionalization at C-2, C-4, and C-5 Positions of the Oxazole Ring
The strategic functionalization of the oxazole ring is a cornerstone in the synthesis of diverse molecular architectures with potential applications in medicinal chemistry and material science. The reactivity of the C-2, C-4, and C-5 positions of the oxazole core can be selectively modulated, allowing for the introduction of a wide array of substituents. Methodologies for the functionalization of this compound and its analogs primarily involve metal-catalyzed cross-coupling reactions and directed metalation.
Functionalization at the C-2 Position
The C-2 position of the oxazole ring is the most acidic site, making it susceptible to deprotonation by strong bases, followed by quenching with various electrophiles. Additionally, palladium-catalyzed cross-coupling reactions are highly effective for introducing aryl, heteroaryl, and alkyl groups at this position.
A common strategy involves the initial lithiation of the oxazole at C-2, followed by transmetalation with zinc chloride to form an organozinc reagent. This intermediate can then undergo Negishi-type coupling with aryl halides in the presence of a palladium catalyst. acs.org Direct C-H arylation at the C-2 position is also a powerful tool, with regioselectivity often controlled by the choice of solvent and ligands. researchgate.net Nonpolar solvents typically favor C-2 arylation. researchgate.net
Table 1: Examples of C-2 Functionalization of Oxazole Analogs
| Oxazole Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxazole | 1. n-BuLi, THF, -78 °C; 2. ZnCl2; 3. 2-Bromopyridine, Pd(PPh3)4, reflux | 2-(2-Pyridyl)oxazole | ~60% | researchgate.net |
| 2-Iodooxazoles | Alkyl iodides, 9-MeO-BBN, Pd catalyst | 2-Alkyl-substituted oxazoles | Good to Excellent | researchgate.net |
Functionalization at the C-4 Position
Functionalization at the C-4 position is less straightforward than at C-2 due to lower acidity. However, directed metalation has emerged as a powerful strategy. For oxazoles bearing a directing group at the C-5 position, such as a methoxy (B1213986) group, deprotonation can be selectively guided to the C-4 position.
In a study on 5-methoxy-2-phenyloxazole, treatment with n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C resulted in selective deprotonation at C-4. scispace.comresearchgate.net The resulting 4-lithiooxazole species, while generally unreactive towards alkylation, was found to react with aldehydes. scispace.comresearchgate.net This approach is highly relevant for the functionalization of this compound, where the C-5 aryl group can influence the reactivity of the C-4 position. Furthermore, if a halogen substituent is present at the C-4 position, metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille reactions, can be employed. researchgate.net
Table 2: Examples of C-4 Functionalization of Oxazole Analogs
| Oxazole Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Methoxy-2-phenyloxazole | 1. n-BuLi, THF, -78 °C; 2. D2O | 4-Deuterio-5-methoxy-2-phenyloxazole | 88% | scispace.comresearchgate.net |
| 5-Methoxy-2-phenyloxazole | 1. n-BuLi, TMEDA, THF, -70 to -40 °C; 2. MeI | 5-Methoxy-4-methyl-2-phenyloxazole | 63% | scispace.comresearchgate.net |
| 5-Methoxy-2-phenyloxazole | 1. n-BuLi, THF, -78 °C; 2. PhCHO | α-(5-Methoxy-2-phenyl-4-oxazolyl)benzenemethanol | Moderate | scispace.com |
Functionalization at the C-5 Position
The C-5 position of the oxazole ring can be readily functionalized, primarily through palladium-catalyzed direct C-H arylation. The regioselectivity between the C-2 and C-5 positions can often be controlled by the reaction conditions. For direct arylation, polar solvents tend to favor functionalization at the C-5 position. researchgate.net
For halogenated oxazoles at the C-5 position, a variety of cross-coupling reactions are applicable. The Suzuki-Miyaura coupling, utilizing boronic acids, is a widely used method for introducing aryl and heteroaryl groups.
Table 3: Examples of C-5 Functionalization of Oxazole Analogs
| Oxazole Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Substituted oxazoles | Aryl bromides, Pd(OAc)2, KOAc, Anisole | 5-Aryl-2-substituted oxazoles | Moderate to High | researchgate.net |
| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl2, K2CO3, DME, 80 °C | 5-(N-Boc-pyrrol-2-yl)indazoles | Good | mdpi.com |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the 1,3-Oxazole Heterocyclepharmaguideline.comrsc.org
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.comsemanticscholar.org Its reactivity is influenced by the presence of these heteroatoms, which makes it a weak base. wikipedia.orgthepharmajournal.com The oxazole (B20620) ring can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as N-acylation and protonation. pharmaguideline.comoxfordsciencetrove.com
Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by an electron-donating group. pharmaguideline.comnumberanalytics.com The presence of such a group increases the electron density of the ring, making it more susceptible to attack by electrophiles. tandfonline.comnumberanalytics.com
The position of electrophilic attack on the oxazole ring is directed by the existing substituents. In the case of 5-(3-Methoxyphenyl)-1,3-oxazole, the 3-methoxyphenyl (B12655295) group at the C5 position and the inherent reactivity of the oxazole ring itself will determine the regioselectivity. Generally, electrophilic substitution on an unsubstituted oxazole ring occurs preferentially at the C5 position. tandfonline.comsemanticscholar.org However, since the C5 position is already substituted in the target molecule, electrophilic attack will be directed to other available positions. The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com The 3-methoxyphenyl group is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. libretexts.org
Table 1: Regioselectivity in Electrophilic Substitution of Substituted Oxazoles
| Substituent Position | Directing Effect | Preferred Position of Attack |
| C2 | Varies with substituent | C5 or C4 |
| C4 | Varies with substituent | C5 or C2 |
| C5 | Varies with substituent | C4 or C2 |
This table provides a generalized overview of directing effects. The actual outcome can be influenced by the specific nature of the substituent and the electrophile.
Nucleophilic substitution reactions on the oxazole ring are generally uncommon. pharmaguideline.comtandfonline.com They typically require the presence of a good leaving group, such as a halogen, and are facilitated by electron-withdrawing groups on the ring. pharmaguideline.com
Halogen atoms at the C2 position of the oxazole ring are the most susceptible to nucleophilic substitution. pharmaguideline.comwikipedia.org The reactivity order for nucleophilic substitution of halogens is C2 >> C4 > C5. tandfonline.com Therefore, for a halogenated derivative of this compound, a nucleophile would preferentially attack the C2 position if a halogen were present there.
The nitrogen atom at position 3 of the oxazole ring is basic and can undergo protonation in the presence of acids to form oxazolium salts. pharmaguideline.comwikipedia.org It also has a high affinity for acylation, readily reacting with acylating agents to form N-acylated oxazolium ions. tandfonline.comthepharmajournal.com
Reactions Involving the 3-Methoxyphenyl Substituentthepharmajournal.com
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution, with the position of attack being directed by the cumulative electronic effects of the methoxy (B1213986) group and the oxazole ring. The methoxy group (-OCH₃) is a potent activating group that donates electron density to the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.comlibretexts.org Conversely, the 1,3-oxazole ring is an electron-deficient system and generally acts as a deactivating, meta-directing group. libretexts.orgpharmaguideline.com
In this competitive scenario, the strongly activating nature of the methoxy group dominates the directing effect. organicchemistrytutor.comlibretexts.org Therefore, electrophiles are predicted to preferentially attack the positions most activated by the methoxy group, which are C2, C4, and C6 of the phenyl ring (relative to the oxazole as C1). However, steric hindrance from the adjacent, bulky oxazole ring at C1 may disfavor substitution at the C2 and C6 positions. This suggests that the C4 position is a likely site for substitution, although a mixture of products is possible. For instance, electrophilic bromination of related aryl-oxazole systems has been shown to successfully introduce bromine onto the aromatic ring. mdpi.com
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-(4-Nitro-3-methoxyphenyl)-1,3-oxazole |
| Halogenation | Br⁺ (from Br₂/FeBr₃) | 5-(4-Bromo-3-methoxyphenyl)-1,3-oxazole |
| Sulfonation | SO₃ (from fuming H₂SO₄) | 5-(4-Sulfo-3-methoxyphenyl)-1,3-oxazole |
| Friedel-Crafts Acylation | R-C=O⁺ (from RCOCl/AlCl₃) | 5-(4-Acyl-3-methoxyphenyl)-1,3-oxazole |
Transformations of the Methoxy Group
The methoxy group, an ether, is generally stable but can be transformed under specific, forceful conditions. The most significant transformation is ether cleavage, which is typically accomplished by treatment with strong mineral acids like hydrobromic acid (HBr) or hydriodic acid (HI) at elevated temperatures. wikipedia.orgmasterorganicchemistry.comlibretexts.org
This reaction proceeds via an Sₙ2 mechanism. The ether oxygen is first protonated by the strong acid, making it a good leaving group. masterorganicchemistry.com A subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) occurs on the methyl carbon of the methoxy group, as the bond between the sp²-hybridized aromatic carbon and the oxygen is significantly stronger and resistant to cleavage. libretexts.org This process transforms the methoxy group into a hydroxyl group, yielding the corresponding phenol, 5-(3-hydroxyphenyl)-1,3-oxazole, and a methyl halide. libretexts.org This phenolic derivative can then serve as a handle for further functionalization.
Cycloaddition Reactions of 1,3-Oxazoles
The 1,3-oxazole ring possesses a diene-like structure, enabling it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comclockss.org The furan-type oxygen atom at position 1 and the pyridine-type nitrogen at position 3 define its reactivity as a diene. pharmaguideline.com The facility of these reactions is highly dependent on the electronic nature of both the oxazole and the reacting dienophile. Electron-donating substituents on the oxazole ring enhance its reactivity towards electron-poor dienophiles in a normal electron-demand Diels-Alder reaction. clockss.org
Diels-Alder Reactions and Their Synthetic Utility
The Diels-Alder reaction of 1,3-oxazoles is a powerful tool for the synthesis of other complex heterocyclic structures. The initial [4+2] cycloaddition adducts are often unstable and are typically not isolated. researchgate.net They readily undergo subsequent rearrangement and elimination reactions to yield more stable aromatic systems.
Reaction with Alkenes : The cycloaddition of an oxazole with an alkene dienophile, followed by the elimination of a small molecule (like water), leads to the formation of substituted pyridines. clockss.orgresearchgate.net
Reaction with Alkynes : When an alkyne is used as the dienophile, the reaction cascade results in the formation of substituted furans. researchgate.net
Abnormal Cycloadditions : In some cases, particularly with highly electron-deficient dienophiles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), oxazoles can undergo a formal [3+2] cycloaddition instead of the expected [4+2] Diels-Alder pathway, leading to different heterocyclic products. oup.com
This synthetic utility makes the oxazole ring a valuable synthon for accessing a variety of other important molecular scaffolds.
| Dienophile Type | Example Dienophile | Primary Adduct Transformation | Final Product Class |
|---|---|---|---|
| Alkene | Dimethyl maleate | Elimination of H₂O | Substituted Pyridine researchgate.net |
| Alkyne | Dimethyl acetylenedicarboxylate | Elimination of HCN/RCN | Substituted Furan researchgate.net |
| Heterodienophile | Diethyl azodicarboxylate (DEAD) | Ring opening/rearrangement | 1,2,4-Triazoline derivative clockss.orgoup.com |
Derivatization and Further Functionalization of this compound
Further modification of the this compound scaffold can be achieved through various reactions targeting the oxazole ring, the phenyl ring, or the methoxy group. These derivatizations are crucial for modulating the molecule's physicochemical and biological properties.
Oxidation and Reduction Pathways
The this compound molecule exhibits different behaviors under oxidative and reductive conditions.
Oxidation : The oxazole ring is susceptible to oxidative cleavage by potent oxidizing agents such as potassium permanganate, which can break open the heterocyclic ring. pharmaguideline.com A synthetically more relevant oxidation is the aromatization of an oxazoline (B21484) (a dihydro-oxazole) to the corresponding oxazole, a key step in many oxazole syntheses, which is often accomplished using reagents like manganese dioxide (MnO₂). rsc.org
Reduction : The oxazole ring can also be cleaved upon treatment with certain reducing agents. pharmaguideline.com Catalytic hydrogenation would likely reduce the phenyl ring only under very harsh conditions, but specific reductive protocols can cleave aryl ether bonds. organic-chemistry.org
Introduction of Diverse Chemical Moieties for Structure-Property Modulation
Modifying the core structure of this compound by introducing new functional groups is a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies. nih.gov
Key strategies for derivatization include:
Functionalization of the Phenyl Ring : As discussed in section 3.2.1, electrophilic substitution can install a variety of groups (nitro, halo, acyl, etc.) onto the phenyl ring.
Functionalization of the Oxazole Ring : Modern synthetic methods, such as palladium-catalyzed direct C-H arylation, allow for the introduction of aryl or heteroaryl groups at the C2-position of the oxazole ring. organic-chemistry.orgnih.gov Another approach involves the lithiation of the C2-position followed by quenching with an electrophile, although this can sometimes lead to ring-opening. pharmaguideline.comnih.gov
Modification via Precursors : A powerful method for generating diversity is to modify the starting materials used in the oxazole synthesis. For example, the van Leusen oxazole synthesis uses an aldehyde as a precursor, allowing for a wide range of substituted aryl groups at the C5 position by simply changing the initial aldehyde. semanticscholar.orgijpdd.org
Transformation of the Methoxy Group : As detailed in section 3.2.2, the methoxy group can be cleaved to a phenol. This hydroxyl group provides a new site for derivatization, such as conversion into different ethers or esters to modulate properties like solubility and hydrogen bonding capacity.
A study on the related isomer 5-(4'-methoxyphenyl)-oxazole involved the synthesis of nineteen derivatives to probe its anti-nematode activity, highlighting how systematic structural modifications are used to determine the parts of the molecule essential for its biological function. nih.gov
| Target Site | Reaction Type | Introduced Moiety/Transformation | Example Method |
|---|---|---|---|
| Phenyl Ring (C4) | Electrophilic Substitution | -NO₂, -Br, -SO₃H | HNO₃/H₂SO₄ organicchemistrytutor.com |
| Oxazole Ring (C2) | Direct C-H Arylation | Aryl, Heteroaryl | Pd-catalyzed cross-coupling nih.gov |
| Methoxy Group | Ether Cleavage | -OH (Phenol) | HBr or HI wikipedia.orgmasterorganicchemistry.com |
| C2-Position | Substitution via Halomethyl Intermediate | -CH₂-NR₂, -CH₂-SR | Reaction of 2-(chloromethyl)oxazole (B60668) with nucleophiles nih.gov |
Mechanistic Investigations of Key Transformations
The formation of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, providing a scaffold for a diverse array of functionalized molecules. The synthesis of this compound can be achieved through several established methodologies, each with its own distinct reaction mechanism. Detailed investigations into these transformations reveal the intricate electronic and steric factors that govern the formation of the oxazole core. The following sections explore the mechanistic underpinnings of three key synthetic routes: the Robinson-Gabriel Synthesis, the Van Leusen Reaction, and the Fischer Oxazole Synthesis, as they apply to the specific preparation of this compound.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles from the cyclodehydration of α-acylamino ketones. wikipedia.org To synthesize this compound via this route, the required precursor is N-(2-(3-methoxyphenyl)-2-oxoethyl)formamide. The reaction is typically facilitated by a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide.
The mechanism commences with the protonation of the keto-carbonyl oxygen of the α-acylamino ketone. This initial step increases the electrophilicity of the carbonyl carbon. Subsequently, the amide carbonyl oxygen acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular cyclization . This results in the formation of a five-membered ring intermediate, a 2,5-dihydroxy-2,5-dihydrooxazole derivative.
The newly formed hydroxyl group at the C5 position is then protonated by the acidic medium, converting it into a good leaving group (water). A subsequent dehydration step leads to the formation of a cationic oxazoline intermediate. The final step involves the deprotonation of the remaining hydroxyl group at C2 and subsequent aromatization to yield the stable 1,3-oxazole ring system.
Detailed Mechanistic Steps:
Protonation of the Ketone Carbonyl: The ketone oxygen of N-(2-(3-methoxyphenyl)-2-oxoethyl)formamide is protonated by the acid catalyst.
Intramolecular Nucleophilic Attack: The lone pair of the amide oxygen attacks the now highly electrophilic ketone carbon, leading to the formation of a five-membered ring.
Formation of the Hemiaminal Ether: A proton transfer occurs, resulting in a more stable hydroxyl group on the carbon that was formerly the ketone.
First Dehydration: One of the hydroxyl groups is protonated and eliminated as a water molecule, forming a carbocationic intermediate.
Second Dehydration and Aromatization: The second hydroxyl group is eliminated, and a proton is abstracted, leading to the formation of the aromatic this compound.
Table 1: Robinson-Gabriel Synthesis of this compound
| Step | Reactant(s) | Reagent(s) | Product(s) | Illustrative Conditions |
| 1 | N-(2-(3-methoxyphenyl)-2-oxoethyl)formamide | Concentrated H₂SO₄ | This compound | Heat |
Van Leusen Reaction
The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the starting materials are 3-methoxybenzaldehyde (B106831) and TosMIC, in the presence of a base such as potassium carbonate.
The mechanism is initiated by the deprotonation of the acidic methylene (B1212753) group of TosMIC by the base, generating a nucleophilic carbanion. This anion then undergoes a nucleophilic addition to the carbonyl carbon of 3-methoxybenzaldehyde, forming an alkoxide intermediate.
This is followed by an intramolecular 5-endo-dig cyclization , where the newly formed alkoxide attacks the electrophilic isocyanide carbon. This ring-closing step forms a 5-membered oxazoline intermediate. The final step is the elimination of the tosyl group and a proton from the adjacent carbon, driven by the formation of the stable aromatic oxazole ring. This elimination is typically base-promoted.
Detailed Mechanistic Steps:
Deprotonation of TosMIC: A base removes a proton from the α-carbon of TosMIC.
Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of 3-methoxybenzaldehyde.
Cyclization: The resulting alkoxide attacks the isocyanide carbon to form a 4-tosyl-4,5-dihydrooxazole intermediate.
Elimination: Base-assisted elimination of the tosyl group and a proton leads to the formation of the aromatic oxazole ring.
Table 2: Van Leusen Reaction for this compound
| Step | Reactant(s) | Reagent(s) | Product(s) | Illustrative Conditions |
| 1 | 3-Methoxybenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol (B129727) | This compound | Reflux |
Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method that constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of an acid catalyst, typically anhydrous hydrogen chloride in ether. wikipedia.orgdbpedia.org To prepare this compound using this method, one would react formaldehyde (B43269) cyanohydrin (glycolonitrile) with 3-methoxybenzaldehyde. However, a more common variation for 2,5-disubstituted oxazoles involves an aromatic cyanohydrin and an aromatic aldehyde. For the purpose of illustrating the formation of the 5-(3-methoxyphenyl) moiety, we will consider the reaction of a generic aldehyde with 3-methoxyphenyl cyanohydrin.
The mechanism begins with the formation of an iminochloride intermediate from the reaction of the cyanohydrin with anhydrous HCl. The nitrogen of the nitrile is protonated, and the chloride ion attacks the nitrile carbon.
The aldehyde then reacts with this intermediate. The nitrogen lone pair of the iminochloride attacks the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration steps. The hydroxyl group of the original cyanohydrin is eliminated as water. A final elimination of HCl from the chloro-oxazoline intermediate yields the aromatic oxazole.
Detailed Mechanistic Steps:
Activation of Cyanohydrin: The cyanohydrin reacts with anhydrous HCl to form an iminochloride.
Nucleophilic Addition: The iminochloride adds to the aldehyde.
Cyclization: An intramolecular reaction forms a chloro-oxazoline intermediate.
Dehydration and Elimination: The loss of a water molecule and a molecule of HCl leads to the aromatic oxazole product.
Table 3: Fischer Oxazole Synthesis Leading to a this compound Derivative
| Step | Reactant(s) | Reagent(s) | Product(s) | Illustrative Conditions |
| 1 | 3-Methoxyphenyl cyanohydrin, Aldehyde (e.g., formaldehyde) | Anhydrous HCl, Ether | This compound | Anhydrous conditions |
Spectroscopic and Advanced Structural Characterization of 5 3 Methoxyphenyl 1,3 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
In the ¹H NMR spectrum of 5-(3-methoxyphenyl)-1,3-oxazole, the chemical shifts of the protons provide crucial information about their electronic environment. The protons on the oxazole (B20620) ring and the substituted phenyl ring exhibit distinct signals. For instance, in a related compound, 5-(3-methoxyphenyl)-3-phenylisoxazole, the isoxazole (B147169) proton appears as a singlet at approximately 6.81 ppm. rsc.org The protons on the methoxyphenyl group show characteristic shifts, with the methoxy (B1213986) group (-OCH₃) protons typically appearing as a singlet further upfield. The aromatic protons of the phenyl ring display complex splitting patterns in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm, due to spin-spin coupling. rsc.org
Table 1: Illustrative ¹H NMR Chemical Shifts for Protons in a Substituted Oxazole Derivative
| Proton Type | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Oxazole-H | ~6.8 | Singlet (s) |
| Phenyl-H | 7.0 - 8.0 | Multiplet (m) |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) |
Note: This table provides illustrative data based on similar structures; actual values for this compound may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the oxazole ring typically resonate at specific chemical shifts, for example, in 3,5-diphenylisoxazole, the C3, C4, and C5 carbons appear at approximately 162.9, 97.4, and 170.3 ppm, respectively. rsc.org The carbons of the methoxyphenyl group also have characteristic chemical shifts, with the methoxy carbon appearing around 55 ppm. rsc.org The aromatic carbons of the phenyl ring are observed in the downfield region, typically between 110 and 160 ppm. rsc.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Oxazole C2 | ~150 |
| Oxazole C4 | ~123 |
| Oxazole C5 | ~151 |
| Methoxy C | ~55 |
| Phenyl C (ipso, attached to oxazole) | ~128 |
| Phenyl C (ipso, attached to OCH₃) | ~160 |
| Other Phenyl C | 105 - 130 |
Note: These are predicted values and may differ from experimental data.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the phenyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure, including the connection between the phenyl ring, the methoxy group, and the oxazole ring. sdsu.eduresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-O-C stretching vibrations from the ether linkage and the oxazole ring, C=N stretching of the oxazole ring, and C=C stretching from the aromatic phenyl ring. Aromatic C-H stretching and bending vibrations would also be prominent. For instance, in a similar compound, 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, C-H stretching vibrations appear around 2832 cm⁻¹. researchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C-H Stretch (alkane) | 3000 - 2850 |
| C=N Stretch (oxazole) | 1680 - 1620 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-O-C Stretch (ether & oxazole) | 1260 - 1000 |
| Aromatic C-H Bend | 900 - 675 |
Note: These are general ranges and specific values can vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₉NO₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. For example, the related compound 2-(furan-2-yl)-5-phenyloxazole (B13088439) with the formula C₁₃H₉NO₂ has a calculated mass of 211.0633 and a found mass of 211.0630. amazonaws.com This high degree of accuracy is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used soft ionization technique in analytical chemistry. nih.gov It is particularly valuable for determining the molecular weight of polar molecules by creating ions from a solution and analyzing them in the gas phase. nih.govnih.gov The method typically generates protonated molecules, denoted as [M+H]⁺, which allows for the unambiguous determination of the molecular mass.
For this compound, ESI-MS would be expected to produce a prominent signal corresponding to its protonated form. The exact molecular weight is a fundamental parameter for the identification and characterization of the compound. While specific experimental ESI-MS data for this compound is not detailed in the available literature, the expected mass can be calculated from its chemical formula.
Table 1: Expected ESI-MS Data for this compound
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass | Expected Ion (m/z) |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its conjugated systems.
The structure of this compound contains both a phenyl ring and an oxazole ring, which together form a conjugated aromatic system. This structure is expected to give rise to distinct absorption bands in the UV region, primarily corresponding to:
π → π* transitions: These are high-energy transitions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system.
n → π* transitions: These are lower-energy transitions involving the promotion of non-bonding electrons (from the nitrogen and oxygen heteroatoms) to π* antibonding orbitals.
The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent environment and the specific substitution pattern on the aromatic rings. However, specific experimental UV-Vis data for this compound is not available in the cited research.
X-ray Crystallography for Definitive Three-Dimensional Structure
While a specific crystal structure for this compound has not been reported in the reviewed literature, the crystallographic analysis of a closely related compound, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole , provides valuable insight into the type of structural information that can be obtained. nih.govnih.gov Analysis of this related molecule confirms its molecular structure and reveals key details about its solid-state arrangement. nih.govresearchgate.net
Table 2: Crystallographic Data for the Related Compound 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.27 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.909 (2) |
| b (Å) | 27.239 (8) |
| c (Å) | 5.9652 (17) |
| Volume (ų) | 1285.1 (6) |
Conformational Analysis in the Solid State
Conformational analysis derived from X-ray data describes the spatial arrangement of a molecule's atoms, particularly the rotation around single bonds. This is often quantified by measuring the dihedral angles between the planes of different molecular fragments.
For the related compound, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole , the analysis reveals that the molecule is not perfectly planar. nih.govnih.gov There is a distinct twist between the central heterocyclic ring and the attached aromatic rings. researchgate.net
Table 3: Key Dihedral Angles in 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole nih.govnih.govresearchgate.net
| Planar Fragments | Dihedral Angle (°) |
|---|---|
| Isoxazole ring and 3-methoxyphenyl (B12655295) ring | 17.1 (1) |
This slight twisting is a common feature in such bi-aryl and heteroaryl systems, representing a balance between conjugative effects, which favor planarity, and steric hindrance, which can force the rings out of plane.
Intermolecular Interactions and Crystal Packing
The study of intermolecular interactions explains how individual molecules assemble into a stable, repeating three-dimensional crystal lattice. nih.gov These interactions, though weaker than covalent bonds, are fundamental to understanding the physical properties of the solid material.
In the crystal structure of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole , the primary intermolecular forces responsible for the crystal packing are C—H⋯π interactions. nih.govresearchgate.net These interactions occur between hydrogen atoms on the phenyl group of one molecule and the π-electron cloud of an adjacent phenyl ring. This specific interaction leads to the formation of centrosymmetric dimers, which are then packed into the larger crystal structure. nih.govnih.gov In other related oxazole structures, interactions such as C—H⋯Cl, C—H⋯N, and π–π stacking also play roles in stabilizing the crystal packing. iucr.org
Table 4: Intermolecular Interactions in Crystalline 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole nih.govresearchgate.net
| Interaction Type | Description | Resulting Motif |
|---|
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole |
| 5-amino-3-(4-methoxyphenyl)isoxazole |
| ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate |
| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole |
| Ethyl this compound-4-carboxylate |
| 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole |
Theoretical and Computational Chemistry Studies of 5 3 Methoxyphenyl 1,3 Oxazole
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum mechanical level. These calculations provide information about the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a popular and effective method for predicting the ground state properties of organic molecules. irjweb.com By utilizing functionals such as B3LYP with a suitable basis set like 6-311G++(d,p), researchers can accurately calculate the optimized geometry, bond lengths, and bond angles of 5-(3-methoxyphenyl)-1,3-oxazole. irjweb.com These calculations are essential for understanding the molecule's three-dimensional structure and the spatial arrangement of its atoms.
Theoretical calculations using DFT can predict the structural and spectral properties of organic molecules with a high degree of accuracy. irjweb.com For oxazole (B20620) derivatives, DFT studies have been employed to determine optimized structures and other key parameters that reveal the compound's reactivity. irjweb.com
Table 1: Selected Calculated Ground State Properties of an Oxazole Derivative
| Property | Value |
| Point Group Symmetry | C1 |
| Dipole Moment (Debye) | 4.8670 |
| Data obtained from a theoretical study on a similar chalcone (B49325) derivative containing a benzofuran (B130515) moiety using the B3LYP/6-311G(d,p) basis set. bhu.ac.in |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov
In the context of this compound, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com Time-dependent DFT (TD-DFT) methods are often used to calculate these electronic properties, providing insights into the molecule's electronic transitions. bhu.ac.in
Table 2: Frontier Molecular Orbital Energies of a Related Oxazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | - |
| Specific HOMO-LUMO energy values for this compound are not readily available in the provided search results. The table is a template for where such data would be presented. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. bhu.ac.in The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas.
For this compound, the MEP map would reveal the regions most susceptible to electrophilic and nucleophilic attack. mdpi.com The negative potential regions, likely around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the methoxy (B1213986) group, would indicate sites for electrophilic attack. Conversely, positive potential regions, often located around hydrogen atoms, suggest sites for nucleophilic attack. bhu.ac.inmdpi.com
Reactivity Indices and Fukui Functions
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include chemical potential, global hardness, and the electrophilicity index. irjweb.com Fukui functions are another important concept, used to identify the specific atoms within a molecule that are most likely to be involved in electron donation or acceptance during a chemical reaction.
These indices offer a more detailed understanding of the reactivity of this compound beyond what can be inferred from FMO analysis alone. For instance, a low value for global hardness is typically associated with high reactivity. irjweb.com
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational possibilities of molecules. These methods provide a deeper understanding of the molecule's flexibility and the energy associated with different spatial arrangements.
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound involves studying the different spatial arrangements of the molecule that can be achieved through rotation around its single bonds. The methoxyphenyl and oxazole rings are not necessarily coplanar, and the dihedral angle between them is a key conformational parameter. researchgate.netnih.gov
By calculating the energy of the molecule at different dihedral angles, an energy landscape can be constructed. This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation between them. Such analyses are crucial for understanding how the molecule's shape influences its interactions with other molecules. For a related compound, 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, the dihedral angle between the methoxyphenyl ring and the isoxazole (B147169) ring was found to be 17.1(1)°. researchgate.netnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For this compound and its derivatives, MD simulations are instrumental in assessing ligand flexibility and conformational stability, which are critical for receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. This method is essential for predicting the activity of new compounds and for optimizing lead structures.
In Silico Prediction of Molecular Interactions and Property Relationships
In silico methods are widely used to predict the molecular interactions and properties of this compound derivatives. These predictions are based on the compound's structural features, such as its size, shape, and electronic properties. For instance, the presence of the oxazole ring, a known bioisostere for other functional groups, and the methoxyphenyl substituent, allows for a range of non-covalent interactions, including hydrogen bonding, and π-π stacking. These interactions are fundamental to the compound's ability to bind to biological targets.
Development and Validation of Predictive Models
The development of robust and validated QSAR models is a cornerstone of modern drug design. For series of compounds containing the this compound core, QSAR models are developed to establish a mathematical relationship between specific structural descriptors and a measured biological response. The predictive power of these models is rigorously validated using both internal and external sets of compounds to ensure their reliability for screening new virtual libraries of derivatives.
Molecular Docking Studies for Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to understand how this compound and its analogs interact with specific protein targets.
Ligand-Protein Binding Mechanisms
Molecular docking studies have been instrumental in elucidating the binding mechanisms of this compound derivatives with various enzyme targets. For example, research has explored the interactions of such compounds with enzymes like monoamine oxidase (MAO). These studies reveal the specific amino acid residues within the enzyme's active site that form crucial interactions with the ligand. The oxazole and methoxyphenyl moieties often play distinct roles in anchoring the molecule within the binding pocket.
Prediction of Binding Affinities and Interaction Modes
A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score. These scores, in conjunction with an analysis of the interaction modes, provide a rational basis for prioritizing compounds for synthesis and biological testing. For this compound derivatives, docking studies can predict how modifications to the core structure would affect binding affinity and specificity for a given target. The predicted interaction modes highlight key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.
Molecular Interaction Research Strictly in Vitro and Mechanistic
Enzyme Binding and Inhibition Studies
The interaction of 5-(3-methoxyphenyl)-1,3-oxazole and its derivatives with various enzymes has been a subject of in vitro research to understand their potential inhibitory activities and binding mechanisms.
Cyclooxygenase (COX) Enzyme Inhibition Profiles
Derivatives containing the methoxyphenyl-oxazole scaffold have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govmdpi.com The inhibition of these enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
In vitro enzyme assays are crucial for determining the inhibitory potential of compounds against COX-1 and COX-2. These assays typically measure the peroxidase activity of the enzyme. mdpi.com For instance, studies on various heterocyclic compounds, including those with structures related to this compound, have utilized commercially available screening kits to determine their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.govmdpi.com
Research on a series of isoxazole (B147169) derivatives, which share a similar five-membered heterocyclic ring with oxazoles, demonstrated selective inhibition towards COX-2 over COX-1. nih.gov For example, certain isoxazole compounds exhibited potent COX-2 inhibition with IC50 values in the micromolar range. nih.gov Similarly, studies on other heterocyclic structures have reported IC50 values for COX-1 and COX-2 inhibition, often comparing them to standard drugs like celecoxib (B62257) and meloxicam. nih.govnih.gov
| Compound Type | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole Derivatives | COX-2 | 0.55 ± 0.03 to 0.93 ± 0.01 | 3.09 to 115.43 | nih.gov |
| N-hydroxyurea Derivatives | COX-2 | - | Good | nih.gov |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 & COX-2 | Similar to meloxicam | - | nih.gov |
Molecular docking and structural biology studies provide insights into how these compounds bind to the active site of COX enzymes. The active sites of COX-1 and COX-2 are largely similar, but a key difference lies in the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. mdpi.comnih.gov This substitution creates a side pocket in the COX-2 active site that can be exploited for designing selective inhibitors. mdpi.comnih.gov
Interactions with key amino acid residues within the active site are critical for inhibition. For many inhibitors, interactions with residues such as Arg-120, Tyr-355, Tyr-385, and Ser-530 are important. researchgate.netresearchgate.net While some inhibitors form a salt bridge with Arg-120, others, like diclofenac, have been shown to bind in an inverted conformation, forming hydrogen bonds with Tyr-385 and Ser-530. researchgate.net The methoxyphenyl group of a ligand can fit into the hydrophobic channel of the COX active site, contributing to the binding affinity.
Molecular docking studies on various COX inhibitors have revealed hydrogen bonding and hydrophobic interactions with key residues like Leu352, Val349, Phe518, Met522, Gly526, and Ala527. nih.gov These computational approaches help in understanding the plausible binding modes and in rationalizing the observed inhibitory activities.
Other Enzyme Targets
Beyond cyclooxygenases, derivatives containing the oxazole (B20620) or similar heterocyclic scaffolds have been evaluated for their inhibitory effects on other enzymes.
α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Triazole derivatives, which are structurally related to oxazoles, have shown potent α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values significantly lower than the standard drug acarbose. nih.govresearchgate.netnih.gov Kinetic studies have revealed different modes of inhibition, including competitive inhibition. nih.gov Molecular docking studies suggest that interactions with amino acid residues like Leu677, Phe649, and Trp376 are important for the inhibitory activity of these compounds. nih.gov
Butyrylcholinesterase (BChE): This enzyme, along with acetylcholinesterase (AChE), plays a role in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key approach in the management of Alzheimer's disease. mdpi.comnih.gov Certain 1,3,4-oxadiazole (B1194373) derivatives, which are isomers of 1,3-oxazole, have been identified as selective inhibitors of BChE. nih.gov For instance, some 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives have shown potent and selective BChE inhibition with IC50 values in the micromolar range. nih.gov
Receptor Ligand Binding Investigations
The interaction of compounds containing the methoxyphenyl-oxazole motif with various receptors has been explored to understand their potential as receptor ligands.
Exploration of Specific Receptor Types and Binding Affinities
Research has been conducted on the binding of related heterocyclic compounds to different receptor subtypes.
Dopamine (B1211576) Receptors: Triazole-containing analogues have been synthesized and evaluated for their binding affinities at human dopamine D2 and D3 receptors. nih.gov Some of these compounds have demonstrated high affinity for D3 receptors with moderate selectivity over D2 receptors. nih.gov Molecular modeling studies have been employed to understand the structure-activity relationships and the impact of the heterocyclic core on receptor binding. nih.gov
AMPA Receptors: Bivalent ligands based on the isoxazole scaffold have been designed and synthesized as potential allosteric modulators of AMPA receptors. mdpi.com Patch-clamp experiments have shown that some of these compounds can potentiate kainate-induced currents, indicating their modulatory properties. mdpi.com Molecular docking and dynamics simulations have been used to rationalize the observed effects and to understand the interactions with the ligand-binding domain of the GluA2 AMPA receptor. mdpi.com
Cholinergic Receptors: Certain oxadiazolidinones have been shown to affect the specific binding of ligands to Torpedo nicotinic acetylcholine receptors at higher concentrations, while not affecting muscarinic acetylcholine receptors in rat brain. nih.gov This suggests a degree of selectivity in their interaction with different receptor types.
In Vitro Antimicrobial Activity Assessments
The 1,3-oxazole nucleus is a component of numerous natural and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial effects. mdpi.com However, specific data on the efficacy of This compound against microbial strains is not documented.
There is no available research data detailing the inhibitory effects of This compound on either Gram-positive or Gram-negative bacterial strains. Studies on other oxazole derivatives have shown that antibacterial activity is highly dependent on the specific substituents attached to the core ring structure, but these findings cannot be extrapolated to This compound without direct experimental evidence.
Similarly, there are no published studies on the in vitro antifungal activity of This compound . The antifungal potential of azole compounds is well-established, with many derivatives being investigated for this purpose. tsijournals.com Theoretical analyses suggest that 1,3-oxazole derivatives can act as antifungal agents, but experimental data for this specific compound are lacking. tsijournals.com
Without primary data on its antimicrobial activity, the molecular mechanisms through which This compound might exert such effects remain entirely hypothetical and uninvestigated.
In Vitro Antioxidant Activity Evaluation
The potential for oxazole derivatives to act as antioxidants has been noted in the scientific community. ijpdd.org Nevertheless, specific in vitro evaluations of This compound have not been reported.
There is no data available from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for This compound . This common method for screening antioxidant activity has been applied to many related compounds, but not to this specific molecule.
No studies have been published concerning the hydrogen peroxide scavenging capabilities of This compound .
Studies on Interaction with Biological Macromolecules
The interaction of small molecules with biological macromolecules like DNA and proteins is a cornerstone of understanding their potential biological roles. The following subsections review the available literature on the direct interactions of this compound with these key cellular components.
A comprehensive review of scientific literature did not yield specific studies detailing the direct binding interactions of this compound with DNA. Research focusing on the affinity, binding mode (e.g., intercalation, groove binding), or sequence selectivity of this particular compound towards DNA has not been reported. General studies on drug-DNA interactions often involve techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and thermal denaturation assays to characterize binding affinity and conformational changes in DNA upon ligand association. However, such data is not available for this compound.
Similarly, there is a lack of specific research in the reviewed literature concerning the non-covalent interactions of this compound with proteins outside the context of specific enzyme or receptor active sites. Studies on interactions with abundant plasma proteins like serum albumin or with structural proteins have not been documented for this compound. Such studies are critical as non-specific protein binding can significantly influence the distribution and availability of a compound.
Target Identification and Validation Methodologies within Molecular Systems
While direct binding studies for this compound are not available, the broader class of oxazole and isoxazole-containing compounds has been the subject of advanced target identification methodologies. These approaches are crucial for discovering the cellular proteins that a bioactive compound interacts with to exert its effects.
One of the most innovative and relevant methodologies for this class of compounds is the use of the oxazole or isoxazole ring itself as a "native" photo-cross-linker. cityu.edu.hknih.gov Photo-affinity labeling (PAL) is a powerful technique to covalently link a small molecule ligand to its interacting protein partner upon activation by light. nih.gov Traditionally, this requires the chemical attachment of a separate photoreactive group, such as a diazirine or an aryl azide, which can be synthetically challenging and may alter the compound's binding properties. nih.govthermofisher.com
However, research has demonstrated that the isoxazole heterocycle possesses intrinsic photoreactivity. cityu.edu.hknih.gov Upon irradiation with UV light, the isoxazole N-O bond can become labile, leading to the formation of a reactive intermediate that can covalently bond with nearby amino acid residues of an interacting protein. nih.gov This "zero-length" or "native" cross-linking offers a significant advantage by studying the unmodified compound, thus providing a more authentic picture of its interactions.
Studies have shown that isoxazole-based probes can effectively label proteins both in vitro and in cellular lysates. cityu.edu.hk The photo-cross-linking reaction has been observed to occur with a variety of amino acid residues, with a notable preference for carboxylic amino acids. cityu.edu.hk
Table 1: Amino Acid Residue Reactivity in Isoxazole Photo-cross-linking
| Amino Acid Type | Proportion of Cross-linking Sites |
|---|---|
| Carboxylic (Asp, Glu) | 46% |
| Other (various) | 54% |
Data derived from chemoproteomic studies on isoxazole-containing compounds. cityu.edu.hk
This intrinsic photochemical property allows for the application of isoxazole-containing compounds, potentially including this compound, in chemoproteomic workflows. cityu.edu.hk In such an experiment, the compound is incubated with a complex protein mixture (e.g., cell lysate), irradiated to induce cross-linking, and the covalently labeled proteins are then identified using mass spectrometry. This approach can reveal potential cellular targets and off-targets, which can then be validated through subsequent biochemical and cellular assays. cityu.edu.hknih.gov
For other related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, target identification has been successfully achieved through a combination of transcriptomics (RNA-seq) and computational analysis. nih.gov This multi-pronged approach involves treating cells with the compound, identifying differentially expressed genes, and using bioinformatics tools like the Connectivity Map (CMap) and protein-protein interaction network analysis to predict molecular targets, which are then validated by methods like molecular docking. nih.gov For instance, this workflow led to the identification of tubulin as the molecular target for a novel antiproliferative 1,3,4-oxadiazole derivative. nih.gov These integrated methodologies represent a powerful strategy for elucidating the mechanism of action of novel heterocyclic compounds.
Advanced Applications and Material Science Potential
Applications in Materials Science and Engineering
The oxazole (B20620) ring is a key component in the design of novel organic materials due to its aromaticity, electron-deficient nature, and rigid planar structure. These characteristics are fundamental to developing materials with tailored electronic and photophysical properties.
Oxazole derivatives are recognized for their potential in organic electronics, where they can be utilized in components like electrophotographic photoreceptors. thepharmajournal.com The inherent electronic properties of the oxazole ring, combined with the ability to modify its substituents, allow for the fine-tuning of charge transport capabilities. The 5-aryl-1,3-oxazole structure, in particular, forms a conjugated system that can facilitate electron delocalization, a prerequisite for semiconducting behavior. The methoxy (B1213986) group (-OCH₃) on the phenyl ring at the 5-position is an electron-donating group, which can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its charge injection and transport properties.
Table 1: Potential Electronic Properties of 5-Aryl-Oxazoles
| Property | Relevance to Organic Electronics | Influence of 5-(3-Methoxyphenyl) Group |
|---|---|---|
| Electron Delocalization | Essential for charge carrier mobility. | The conjugated system across the oxazole and phenyl rings facilitates delocalization. |
| HOMO/LUMO Tuning | Determines the material's band gap and compatibility with electrodes. | The electron-donating methoxy group can raise the HOMO level, potentially lowering the injection barrier for holes. |
| Structural Rigidity | Promotes ordered molecular packing in the solid state, enhancing charge transport. | The planar oxazole ring contributes to a rigid molecular structure. |
Many compounds containing the 1,3-oxazole motif are known to be fluorescent. researchgate.net This property arises from the rigid, conjugated π-system which allows for efficient absorption of light and subsequent emission at a longer wavelength. These characteristics make oxazole derivatives attractive for applications such as fluorescent dyes, pH probes, and scintillators. researchgate.net Research on related isoxazole (B147169) derivatives has highlighted their potential in optoelectronic devices, a field where fluorescence is a key requirement. nih.govresearchgate.net The liquid crystalline properties found in some isoxazole derivatives further underscore their suitability for optoelectronics. researchgate.net The 5-(3-methoxyphenyl)-1,3-oxazole structure is expected to possess significant photophysical activity, making it a candidate for development into novel fluorescent probes or components in organic light-emitting diodes (OLEDs).
Oxazole-containing compounds can be used as monomers in polymerization reactions to create advanced polymer-based materials. thepharmajournal.com The oxazole ring can be incorporated into the main chain or as a pendant group, imparting specific thermal, mechanical, and electronic properties to the resulting polymer. The synthesis of flexible tripodal 1,3-oxazoles demonstrates their use as molecular scaffolds, which could be extended to the creation of complex polymeric architectures. semanticscholar.org Polymers containing the this compound unit could potentially exhibit enhanced solubility in organic solvents due to the methoxy group, while also possessing the inherent photophysical properties of the oxazole core.
Role as Catalysts or Ligands in Organic Synthesis
The nitrogen atom in the oxazole ring possesses a lone pair of electrons, allowing it to coordinate with metal centers. This makes oxazole derivatives valuable as ligands in coordination chemistry and catalysis. thepharmajournal.com
While the parent this compound is achiral, it serves as a valuable scaffold for the design of chiral ligands. By introducing chiral substituents, it is possible to create ligands that can be used in asymmetric catalysis to control the stereochemical outcome of a reaction. The oxazole ring provides a rigid backbone, which is often crucial for achieving high levels of enantioselectivity. The use of isoxazoles as chiral ligands has been noted, suggesting a similar potential for their 1,3-oxazole counterparts. nih.govresearchgate.net
Agrochemical Research Applications
The oxazole and isoxazole cores are present in various compounds with documented biological activities relevant to agriculture. nih.govresearchgate.net These activities include fungicidal, antibacterial, and plant-growth regulating effects. nih.govresearchgate.net For instance, certain oxazole derivatives have been shown to exhibit plant growth-stimulating activity on crops like soybean and wheat. chemijournal.com A related compound, 5-(4'-Methoxyphenyl)-oxazole, was identified as an inhibitor of the nematode Caenorhabditis elegans, pointing to potential applications as an antinematodal agent in crop protection. nih.gov These findings suggest that this compound could be a valuable lead compound for the development of new agrochemicals, such as fungicides or plant growth regulators. thepharmajournal.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Ring System | Position of Substituents |
|---|---|---|
| This compound | 1,3-Oxazole | 5-position |
| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | 1,2-Oxazole (Isoxazole) | 3- and 5-positions |
| 5-(4'-Methoxyphenyl)-oxazole | 1,3-Oxazole | 5-position |
| 2-(chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole | 1,3-Oxazole | 2- and 5-positions |
Chemical Probes in Plant Biology
While research specifically documenting this compound as a chemical probe in plant biology is not widely available, studies on closely related 1,3-oxazole derivatives demonstrate the scaffold's significant potential for modulating plant growth and development. These compounds act as synthetic mimics of natural plant hormones, making them valuable tools for dissecting the complex signaling networks that govern plant life cycles.
Researchers have investigated the plant growth-regulating activity of various N-sulfonyl substituted 1,3-oxazoles and fused chemijournal.comomicsonline.orgoxazolo[5,4-d]pyrimidine systems. chemijournal.comresearchgate.net These studies reveal that certain oxazole derivatives exhibit potent auxin-like and cytokinin-like activities at very low concentrations. chemijournal.comomicsonline.org For example, experiments on crops like soybean, wheat, and flax showed that treatment with 1,3-oxazole derivatives at a concentration of 10⁻⁹ M led to growth parameters comparable to or exceeding those induced by natural auxins like Indole-3-acetic acid (IAA). chemijournal.comresearchgate.net
In one study, N-sulfonyl substituted 1,3-oxazoles were among the compounds that showed a high auxin-like stimulating effect on the growth of soybean seedlings over 20 days. researchgate.net Another key finding is the cytokinin-like activity of 1,3-oxazole derivatives, observed in a bioassay using isolated pumpkin cotyledons. omicsonline.org The compound 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile, in particular, demonstrated a significant stimulating effect on the growth of isolated pumpkin cotyledons, indicating its potential to influence plant cell division and differentiation. omicsonline.org
These findings underscore the utility of the 1,3-oxazole core structure as a foundation for developing chemical probes to study and manipulate plant hormonal pathways. By systematically altering substituents on the oxazole ring, researchers can fine-tune the biological activity, creating specific tools to activate or inhibit pathways related to root development, shoot elongation, and cell growth. researchgate.netresearchgate.net
Table 1: Effects of 1,3-Oxazole Derivatives on Plant Growth
| Compound Type | Test Species | Observed Activity | Effective Concentration | Reference |
|---|---|---|---|---|
| N-sulfonyl substituted 1,3-oxazole | Soybean (Glycine max L.) | Auxin-like growth stimulation | 10⁻⁹ M | researchgate.net |
| chemijournal.comomicsonline.orgoxazolo[5,4-d]pyrimidine derivatives | Wheat (Triticum aestivum L.) | Auxin-like growth stimulation | 10⁻⁹ M | researchgate.net |
| 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile | Muscat Pumpkin (Cucurbita moschata) | Cytokinin-like activity (cotyledon biomass growth) | 10⁻⁹ M | omicsonline.org |
| General 1,3-oxazole derivatives | Oilseed Rape (Brassica napus L.) | Increased shoot length, root number, and root length | 10⁻⁹ M | researchgate.net |
Dye Chemistry and Pigment Development
The application of this compound in commercial dye and pigment development is not extensively documented. However, the inherent electronic and photophysical properties of the 2,5-disubstituted aryloxazole scaffold make it a promising candidate for creating novel colorants, particularly fluorescent dyes. researchgate.net The arrangement of an electron-donating group (like a methoxyphenyl group) and an electron-withdrawing group on the oxazole core can create a "push-pull" system, which is a common design principle for chromophores.
Research into related π-conjugated oxazole dyes shows that the oxazole ring can act as a core for building fluorophores. researchgate.net The synthesis of various 2,5-diaryloxazoles has been shown to yield compounds with significant fluorescence, large Stokes shifts (the difference between the absorption and emission maxima), and solvatochromic properties, where the color changes depending on the polarity of the solvent. researchgate.netnih.gov These characteristics are highly desirable for applications in sensors, biological imaging, and advanced optical materials. researchgate.net
The synthesis of azo dyes, a major class of industrial colorants, often involves coupling a diazonium salt with a heterocyclic compound. rsc.orgnih.gov While oxazolone (B7731731) derivatives have been used in this context to produce azo chromophores with biological activities, the direct use of 5-aryl-1,3-oxazoles is less common. rsc.org Nevertheless, the chemical nature of the 1,3-oxazole ring, which can be functionalized to tune its electronic properties, suggests its potential as a building block for new classes of dyes beyond the traditional azo chemistry. wikipedia.orgpharmaguideline.com The development of synthetic methods for direct C-H bond functionalization of the oxazole ring further expands the possibilities for creating complex and highly functionalized dye molecules. researchgate.net
Use as Chemical Probes for Investigating Biological Pathways (Research Tools)
The 1,3-oxazole motif is a privileged scaffold in medicinal chemistry, and its derivatives are increasingly used as chemical probes to investigate complex biological pathways. researchgate.netnih.gov These small molecules can be designed to interact with specific biological targets like enzymes or receptors, allowing researchers to study their function in both cellular and whole-organism contexts.
A prominent example is the investigation of a close isomer, 5-(4'-Methoxyphenyl)-oxazole (MPO), which was identified as a potent inhibitor of the hatching and growth of the nematode Caenorhabditis elegans. nih.gov C. elegans is a widely used model organism in biology, and compounds that affect its development are valuable tools for genetic and molecular pathway analysis. nih.gov In the study, MPO, originally a synthetic compound, was isolated from a fungal culture and found to have significant anti-nematodal activity. nih.gov Subsequent synthesis and testing of nineteen derivatives revealed that the specific whole structure of MPO was essential for its biological effect, highlighting the precise structure-activity relationship often required for effective chemical probes. nih.gov
This use of an aryloxazole to disrupt a specific life stage of a model organism exemplifies its role as a research tool. It allows for the potential identification of novel biological targets and pathways involved in nematode development.
Beyond this example, other oxazole and related oxadiazole derivatives have been developed to probe fundamental cellular processes:
Metabolic Pathways: A series of 2,4-disubstituted-oxazole derivatives were designed as hypoglycemic agents. One compound, in particular, was found to increase glucose consumption in HepG2 cells by activating the AMPK pathway, a central regulator of cellular energy homeostasis. nih.gov
Apoptosis: 3-Aryl-5-aryl-1,2,4-oxadiazoles have been identified as a series of compounds that can induce apoptosis (programmed cell death), making them valuable tools for cancer research and for studying the signaling cascades that control cell survival and death. nih.gov
Neurobiology: Oxadiazole-based derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. nih.gov These molecules serve as probes for studying neurodegenerative pathways and as leads for new therapeutic strategies.
The versatility of the oxazole scaffold allows for the creation of diverse libraries of compounds that can be screened for specific biological activities, leading to the discovery of new research tools for a wide range of biological questions. researchgate.netmdpi.com
Table 2: Research Applications of Aryl-Oxazole and Related Heterocycles
| Compound Class | Specific Example/Derivative | Biological System/Model | Pathway/Process Investigated | Reference |
|---|---|---|---|---|
| Aryl-Oxazole | 5-(4'-Methoxyphenyl)-oxazole (MPO) | Caenorhabditis elegans | Nematode hatching and growth inhibition | nih.gov |
| Disubstituted-Oxazole | Compound 5k (a 2,4-disubstituted-oxazole) | HepG2 cells | AMPK pathway activation, glucose consumption | nih.gov |
| Aryl-Oxadiazole | 3-Aryl-5-aryl-1,2,4-oxadiazoles | Tumor cell lines | Induction of apoptosis | nih.gov |
| Aryl-Oxadiazole | 1,2,4-Oxadiazole derivatives | Enzyme assays | Inhibition of acetylcholinesterase | nih.gov |
Future Research Directions and Emerging Avenues for 5 3 Methoxyphenyl 1,3 Oxazole
Development of Novel and Sustainable Synthetic Methodologies
The demand for greener and more efficient chemical processes is steering the synthesis of oxazole (B20620) derivatives toward innovative and sustainable methodologies. These approaches aim to overcome the limitations of traditional batch syntheses, such as long reaction times, and to enhance scalability and environmental compatibility.
Flow chemistry, or continuous flow processing, is emerging as a powerful tool for the synthesis of oxazole derivatives, offering significant advantages in terms of scalability, safety, and efficiency. Research has demonstrated the successful implementation of fully automated continuous flow reactors for the preparation of 4,5-disubstituted oxazoles. durham.ac.uk This methodology allows for the rapid synthesis of a diverse library of oxazoles with high yields, often between 83% and 99%. durham.ac.uk
The process typically involves the reaction of an alkyl isocyanoacetate with an acyl chloride, followed by a base-catalyzed intramolecular cyclization. durham.ac.uk The use of packed cartridges containing solid-supported reagents, such as polymer-supported bases (PS-BEMP), facilitates a clean and efficient cyclization, yielding the desired oxazole products in high purity. durham.ac.uk This approach not only accelerates the reaction but also simplifies purification and allows for the potential recycling of reagents, contributing to a more sustainable process. acs.org The ability to produce gram-scale quantities of material highlights the scalability of flow chemistry for the industrial production of compounds like 5-(3-methoxyphenyl)-1,3-oxazole. durham.ac.ukacs.org
Table 1: Comparison of Batch vs. Flow Synthesis for Oxazole Derivatives
| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Often requires several hours to days | Typically minutes to a few hours durham.ac.uk |
| Scalability | Can be challenging and require process re-optimization | Readily scalable by extending run time or using larger reactors durham.ac.ukacs.org |
| Safety | Handling of hazardous reagents can be a concern on a large scale | Improved safety due to small reaction volumes and better heat transfer |
| Process Control | More difficult to precisely control temperature and mixing | Precise control over reaction parameters leading to higher reproducibility durham.ac.uk |
| Purification | Often requires extensive workup and chromatography | In-line purification can be integrated, reducing downstream processing durham.ac.uk |
While specific examples for the synthesis of this compound using biocatalytic methods are still emerging, the broader field of heterocyclic synthesis is increasingly benefiting from the use of enzymes. Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Enzymes can operate under mild conditions of temperature and pH, reducing energy consumption and the formation of byproducts.
Future research is expected to focus on identifying or engineering enzymes, such as oxidases or hydrolases, that can catalyze key steps in the formation of the oxazole ring. Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, could also provide efficient pathways to complex oxazole derivatives. This approach could be particularly valuable for introducing chirality or performing specific functional group transformations on the this compound scaffold.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The application of advanced modeling techniques is set to accelerate the development of new oxazole derivatives with optimized properties.
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. For oxazole derivatives, ML models are being developed to forecast their biological activities, such as antifungal or anticancer properties. researchgate.netresearchgate.net These models are trained on large datasets of known compounds and their corresponding activities, allowing them to identify complex structure-activity relationships (SAR).
For instance, quantitative structure-activity relationship (QSAR) models based on artificial neural networks (ANN) have been successfully used to predict the antifungal activity of benzoxazole (B165842) and oxazolo[4,5-b]pyridine (B1248351) derivatives with a high degree of accuracy. researchgate.net Similarly, various neural network models have been evaluated for their ability to predict the antitubercular activity of oxazoline (B21484) and oxazole derivatives. researchgate.net These predictive models can be used to virtually screen large libraries of potential compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov This approach significantly reduces the time and cost associated with the discovery of new drug candidates. A recent study developed a yield prediction model for amide-coupled C2-carboxylated 1,3-azoles using supervised machine learning, which can aid chemists in designing more efficient synthetic routes. chemrxiv.org
Table 2: Machine Learning Models in Oxazole Research
| Model Type | Application | Predicted Property | Reference |
|---|---|---|---|
| Artificial Neural Network (ANN) | Antifungal activity prediction | Minimum Inhibitory Concentration (log(1/cMIC)) | researchgate.net |
| Various Neural Networks (SHLFFNN, GDBPNN, etc.) | Antitubercular activity analysis | Antitubercular activity | researchgate.net |
| Predictive QSAR Models (OCHEM) | Antiviral drug discovery | Anti-Varicella Zoster Virus (VZV) activity | nih.gov |
| Supervised Machine Learning | Synthetic yield prediction | Reaction yields for C2-carboxylated 1,3-azoles | chemrxiv.org |
In silico design involves the use of computer simulations to create and evaluate new molecules before they are synthesized in the laboratory. Molecular docking, a key in silico technique, is widely used to predict the binding affinity and orientation of a ligand within the active site of a biological target.
Researchers have employed molecular docking to design and evaluate novel oxazole derivatives as potential inhibitors of various enzymes. For example, benzimidazole-based oxazole analogues have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.com In another study, in silico methods were used to design oxazole derivatives targeting the PPARγ receptor as potential treatments for diabetes. jcchems.com These computational approaches allow for the rational design of derivatives of this compound with enhanced potency and selectivity for specific biological targets. The insights gained from these simulations can guide the modification of the core structure to optimize its interactions with the target protein.
Exploration of New Molecular Targets and Interaction Mechanisms
The therapeutic potential of this compound and its derivatives is not limited to their currently known biological activities. Ongoing research is focused on identifying novel molecular targets and elucidating their mechanisms of action.
Recent studies on structurally related compounds have revealed promising new therapeutic avenues. For instance, novel trimethoxyphenylbenzo[d]oxazoles have been identified as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4), showing potential in the treatment of glioma and lung cancer. nih.govresearchgate.net These compounds were found to induce apoptosis and disrupt the microtubule network in cancer cells. nih.gov
Furthermore, derivatives incorporating the oxazole scaffold are being investigated as inhibitors of enzymes relevant to neurodegenerative diseases. For example, novel 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives have been synthesized and shown to be selective inhibitors of butyrylcholinesterase (BChE), a target in the later stages of Alzheimer's disease. nih.gov The exploration of such multi-target ligands and new interaction mechanisms will likely expand the therapeutic applications of the this compound core structure into new and important areas of medicine.
High-Throughput Screening of Oxazole Libraries against Defined Molecular Systems
High-throughput screening (HTS) of extensive oxazole libraries is a critical future direction for identifying novel biological activities of compounds related to this compound. This methodology allows for the rapid and automated testing of thousands of structurally diverse oxazole derivatives against specific molecular targets. The goal is to identify "hit" compounds that can serve as starting points for drug discovery programs.
Future HTS campaigns are expected to utilize increasingly sophisticated and biologically relevant assay formats. This includes a shift towards cell-based assays that can provide more comprehensive data on a compound's effect in a cellular context. High-content screening (HCS), an advanced form of cell-based screening, can offer detailed insights into a compound's mechanism of action by analyzing multiple cellular parameters simultaneously. The design of these oxazole libraries is also evolving, with a focus on creating greater chemical diversity to explore a wider range of biological targets.
Interactive Data Table: High-Throughput Screening Strategies for Oxazole Libraries
| Target Class | Potential Therapeutic Area | Screening Methodology |
|---|---|---|
| Protein Kinases | Oncology, Inflammatory Diseases | Biochemical Assays, Cell-Based Phosphorylation Assays |
| G-Protein Coupled Receptors (GPCRs) | Neurological Disorders, Metabolic Diseases | Calcium Flux Assays, Reporter Gene Assays |
| Ion Channels | Cardiovascular Disorders, Pain Management | Automated Electrophysiology, Fluorescent Membrane Potential Dyes |
| Nuclear Receptors | Endocrine Disorders, Cancer | Ligand Binding Assays, Transcriptional Activation Assays |
Integration with Nanotechnology and Advanced Materials Science
The unique chemical structure of the oxazole ring makes it a valuable component in the development of novel materials. The integration of oxazole derivatives, including this compound, with nanotechnology and materials science is an emerging field with significant promise.
Fabrication of Oxazole-Based Nanomaterials for Specific Functions
The synthesis of nanomaterials incorporating the oxazole scaffold can lead to the creation of materials with tailored functionalities. For example, the inherent luminescent properties of certain oxazole compounds can be exploited to develop fluorescent nanoparticles for advanced bioimaging applications. These nanoparticles could be engineered to target specific cells or tissues, enabling the visualization of biological processes with high resolution.
Furthermore, the electronic properties of the oxazole ring are being investigated for applications in organic electronics. Oxazole-containing polymers and small molecules are being explored as components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic and optical properties of these materials by modifying the substituents on the oxazole core is a key advantage.
Interactive Data Table: Applications of Oxazole-Based Nanomaterials
| Nanomaterial Type | Specific Function | Potential Application Area |
|---|---|---|
| Fluorescent Nanoprobes | Cellular and in vivo imaging | Diagnostics, Biomedical Research |
| Organic Semiconductors | Charge transport and light emission | Organic Electronics (OLEDs, OPVs) |
| Self-Assembling Nanostructures | Formation of ordered materials | Drug Delivery, Nanofabrication |
| Functionalized Polymers | Enhanced thermal and mechanical properties | Advanced Coatings, Composites |
Environmental Considerations and Green Chemistry Innovations in Oxazole Research
A growing emphasis in chemical research is the development of environmentally sustainable synthetic methods. For oxazole synthesis, this involves the adoption of green chemistry principles to minimize the environmental impact of chemical processes.
Interactive Data Table: Green Chemistry Approaches in Oxazole Synthesis
| Green Chemistry Principle | Innovation in Oxazole Synthesis | Environmental Benefit |
|---|---|---|
| Atom Economy | Development of multi-component reactions | Maximizes incorporation of starting materials into the final product, reducing waste. |
| Use of Safer Solvents | Synthesis in water or supercritical fluids | Reduces use and release of toxic and volatile organic compounds. |
| Design for Energy Efficiency | Microwave-assisted and ultrasound-promoted synthesis | Accelerates reaction times and reduces energy consumption compared to conventional heating. |
| Catalysis | Application of reusable solid-supported catalysts and biocatalysts | Improves reaction efficiency, minimizes the use of stoichiometric reagents, and facilitates catalyst recycling. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(3-methoxyphenyl)-1,3-oxazole derivatives, and how are they characterized?
- Methodology :
- Synthesis : The van Leusen reaction is widely used for oxazole synthesis. For example, aromatic aldehydes (e.g., 3-methoxybenzaldehyde) react with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction extraction with methyl tert-butyl ether and purification via column chromatography yields substituted oxazoles .
- Characterization : Confirm structure via spectroscopic techniques:
- NMR : Analyze methoxy (-OCH₃) proton signals (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm).
- HRMS : Validate molecular weight (e.g., C₁₀H₉NO₂: calculated 175.0633, observed 175.0635) .
Q. How can the purity and stability of this compound be assessed under experimental conditions?
- Methodology :
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) to quantify purity (>95%).
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature typically >200°C for oxazoles).
- X-ray Crystallography : Confirm crystalline purity (e.g., space group P21/c, unit cell parameters a=9.3158 Å, β=100.571°) .
Advanced Research Questions
Q. What strategies optimize the bioactivity of this compound derivatives in targeted cancer therapies?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the methoxy group with halogens (e.g., Br, F) to enhance binding to kinases like PLK-1. Derivatives with 4-bromo substituents show IC₅₀ values <10 µM in TNBC cell lines .
- Molecular Docking : Use AutoDock Vina to simulate interactions with PLK-1’s catalytic domain (PDB: 3THB). Focus on hydrogen bonding with Lys82 and hydrophobic contacts with Leu130 .
Q. How do substituents on the phenyl ring influence the electronic properties of this compound?
- Methodology :
- DFT Calculations : Compute molecular electrostatic potentials (MEPs) at the B3LYP/6-311G(d,p) level. Methoxy groups increase electron density at the oxazole’s N-atom, enhancing halogen-bonding potential (e.g., with perfluorinated iodobenzenes) .
- UV-Vis Spectroscopy : Compare λmax shifts in polar solvents (e.g., methanol vs. DMSO) to assess substituent effects on π→π* transitions .
Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction : Collect data using MoKα radiation (λ=0.71073 Å). Refine structures with SHELXL, resolving disorder in methoxy groups (e.g., C–O bond lengths ~1.36 Å, C–O–C angles ~117.5°) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts contribute 12% to crystal packing in fluorinated analogs) .
Contradictions and Data Gaps
- Synthetic Yield Variability : reports ~70% yields for van Leusen oxazole synthesis, while cites <50% for bromophenyl analogs. This discrepancy may arise from steric hindrance in substituted aldehydes.
- Bioactivity Inconsistencies : Fluorinated derivatives in show strong fluorescence but weak kinase inhibition, whereas brominated analogs in exhibit potent antitumor activity. This highlights substituent-dependent mechanistic divergence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
